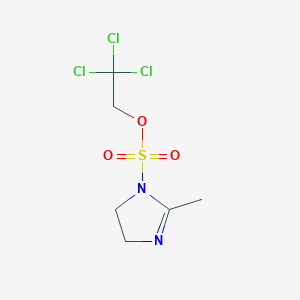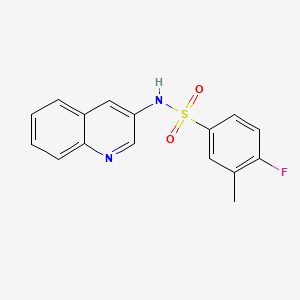
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a chemical compound with the molecular formula C15H11FN2O2S. It is a derivative of benzenesulfonamide, featuring a quinoline moiety and a fluorine atom at the 4th position of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzenesulfonamide derivatives.
科学的研究の応用
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-DNA interactions .
類似化合物との比較
Similar Compounds
- 4-fluoro-N-(3-quinolinyl)benzenesulfonamide
- 3-fluoro-4-methylphenylboronic acid
- 4-hydroxy-2-quinolones
Uniqueness
4-fluoro-3-methyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the presence of both a fluorine atom and a quinoline moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C16H13FN2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-fluoro-3-methyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13FN2O2S/c1-11-8-14(6-7-15(11)17)22(20,21)19-13-9-12-4-2-3-5-16(12)18-10-13/h2-10,19H,1H3 |
InChIキー |
AILLVCLFEVUJMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-2-methyl-1H-pyrazolo[3,4-B]pyridin-3(2H)-one](/img/structure/B13364486.png)

![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)

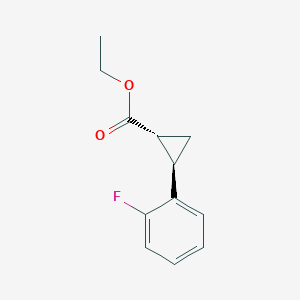
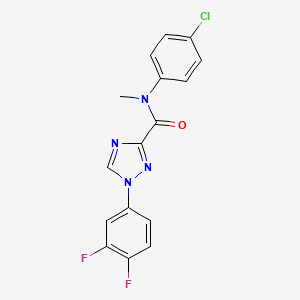
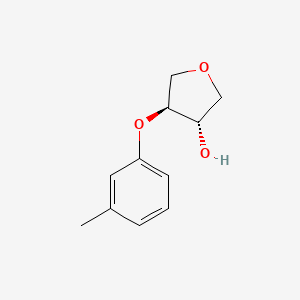
![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)

![4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13364556.png)
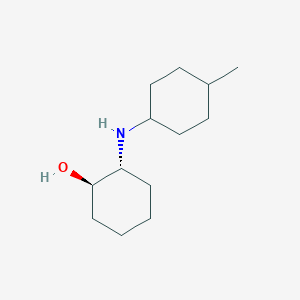
![3-[(Methylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364566.png)
